Positional Isomer Differentiation: 4,7-Dimethyl vs. 5,7-Dimethyl Substitution in Shikimate Kinase Inhibition
The positional isomer N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-2-methoxybenzamide has been directly tested and demonstrates inhibition of shikimate kinase (EC 2.7.1.71) from Mycobacterium tuberculosis with an IC50 of 0.04622 (units as reported; likely mM, equivalent to 46.2 µM) at pH 7.5 and 25°C [1]. This provides a class-level benchmark for the 4,7-dimethyl target compound, which has not been experimentally tested in this assay. The shift of the methyl group from position 4 to position 5 is known to alter the electron density distribution on the benzothiazole ring and may affect both target binding and metabolic stability. Researchers procuring the 4,7-isomer for anti-infective screening must be aware that the 5,7-isomer's activity cannot be directly extrapolated.
| Evidence Dimension | Shikimate kinase (EC 2.7.1.71) inhibition IC50 |
|---|---|
| Target Compound Data | Not experimentally determined |
| Comparator Or Baseline | N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-2-methoxybenzamide: IC50 = 0.04622 (units as reported in BRENDA; likely mM, equivalent to 46.2 µM) |
| Quantified Difference | Cannot be calculated; experimental data unavailable for the target compound |
| Conditions | Mycobacterium tuberculosis shikimate kinase; pH 7.5, 25°C [1] |
Why This Matters
This is the closest experimentally characterized analog; the positional isomer data establishes a baseline for structure-activity relationship (SAR) studies but underscores that the 4,7-dimethyl target compound's activity in this target system remains unknown.
- [1] BRENDA Enzyme Database. IC50 Value: 0.04622 for N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-2-methoxybenzamide against EC 2.7.1.71 (shikimate kinase, Mycobacterium tuberculosis), pH 7.5, 25°C. Reference 758891. Accessed 2026-04-29. View Source
